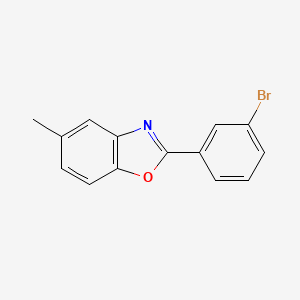
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide, also known as DCM, is a chemical compound that has been extensively studied for its various pharmacological properties. It is a thioamide derivative of morpholine and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been found to inhibit the replication of various viruses by interfering with viral DNA synthesis. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the replication of various viruses by interfering with viral DNA synthesis.
实验室实验的优点和局限性
One advantage of using N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its potent pharmacological properties. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to exhibit potent antitumor, antiviral, and antimicrobial activity, making it a valuable tool for researchers studying these areas. However, one limitation of using N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its potential toxicity. Studies have shown that N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide can be toxic to certain cell types, and caution should be taken when using it in experiments.
未来方向
There are several potential future directions for research on N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide. One area of interest is its potential use in the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide and its potential use in the treatment of various cancers and viral infections. Finally, the development of new synthetic methods for N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide could lead to the discovery of new analogs with improved pharmacological properties.
合成方法
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide can be synthesized through a variety of methods, including the reaction of 3,5-dichloroaniline with morpholine and carbon disulfide in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide as a yellow crystalline solid with a melting point of 155-157°C.
科学研究应用
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been extensively studied for its various pharmacological properties. It has been found to exhibit potent antitumor, antiviral, and antimicrobial activity. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been shown to have anti-inflammatory effects and can be used in the treatment of various inflammatory disorders. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to have neuroprotective properties and can be used in the treatment of various neurological disorders.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2OS/c12-8-5-9(13)7-10(6-8)14-11(17)15-1-3-16-4-2-15/h5-7H,1-4H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYJHZHJQMDIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)morpholine-4-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


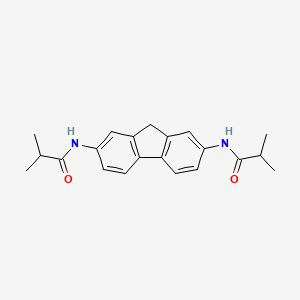

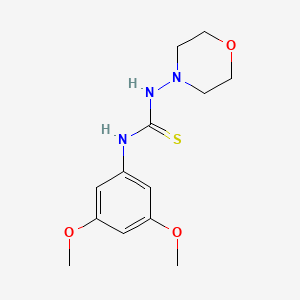
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

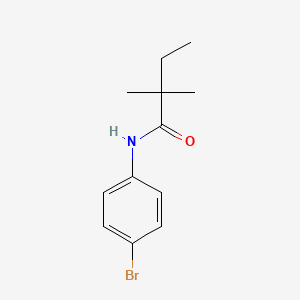
![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)
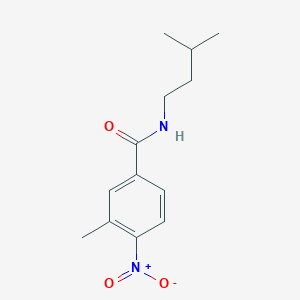
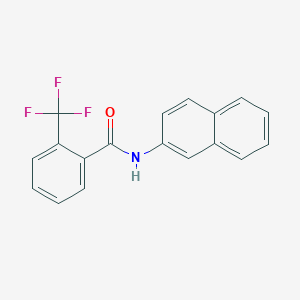
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)
![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
